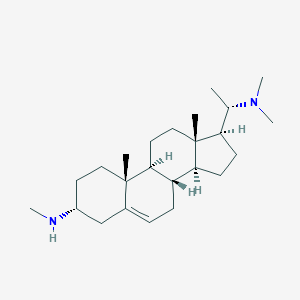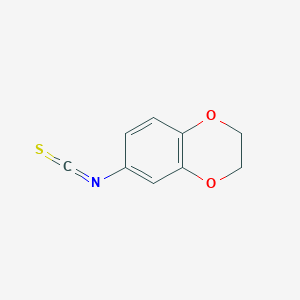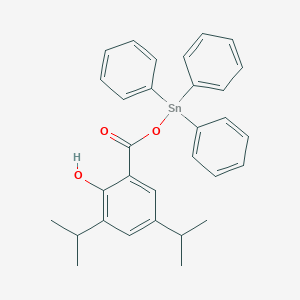
(1S)-1-pyridin-4-ylbut-3-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-pyridin-4-ylbut-3-en-1-ol is an organic compound that features a pyridine ring attached to a butene chain with a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-pyridin-4-ylbut-3-en-1-ol can be achieved through several methods. One common approach involves the reaction of 4-pyridinecarboxaldehyde with a suitable Grignard reagent, followed by reduction and purification steps. The reaction conditions typically include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-1-pyridin-4-ylbut-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the butene chain can be reduced to form a saturated alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as halogens, acids, or bases can be used depending on the desired substitution.
Major Products Formed
Oxidation: Formation of 4-pyridinecarboxaldehyde or 4-pyridinecarboxylic acid.
Reduction: Formation of (S)-1-(4-Pyridinyl)-butanol.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
(1S)-1-pyridin-4-ylbut-3-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (1S)-1-pyridin-4-ylbut-3-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and pyridine ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Pyridinecarboxaldehyde: A precursor in the synthesis of (1S)-1-pyridin-4-ylbut-3-en-1-ol.
(S)-1-(4-Pyridinyl)-butanol: A reduced form of the compound with similar structural features.
Pyridine derivatives: Various compounds with a pyridine ring and different functional groups.
Uniqueness
This compound is unique due to its specific combination of a pyridine ring and a butene chain with a hydroxyl group. This structure imparts distinct chemical and biological properties, making it valuable for diverse applications in research and industry.
Propriétés
Numéro CAS |
144635-04-1 |
|---|---|
Formule moléculaire |
C9H11NO |
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
(1S)-1-pyridin-4-ylbut-3-en-1-ol |
InChI |
InChI=1S/C9H11NO/c1-2-3-9(11)8-4-6-10-7-5-8/h2,4-7,9,11H,1,3H2/t9-/m0/s1 |
Clé InChI |
WEPJYMIOJMZLBS-VIFPVBQESA-N |
SMILES |
C=CCC(C1=CC=NC=C1)O |
SMILES isomérique |
C=CC[C@@H](C1=CC=NC=C1)O |
SMILES canonique |
C=CCC(C1=CC=NC=C1)O |
Synonymes |
4-Pyridinemethanol,alpha-2-propenyl-,(alphaS)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Disodium;(2S,3S,4S,5R,6R)-6-[(3R,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-(sulfonatooxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B114198.png)


![1-Acetyl-2-chloro-2-[chloro-(3-nitrophenyl)methyl]indol-3-one](/img/structure/B114206.png)





![7-chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione](/img/structure/B114217.png)

